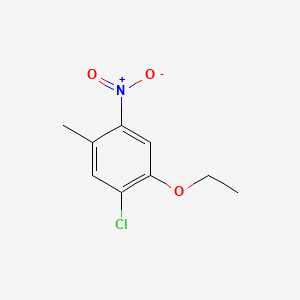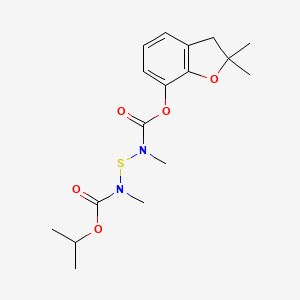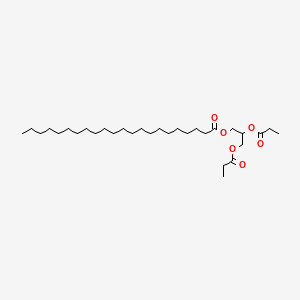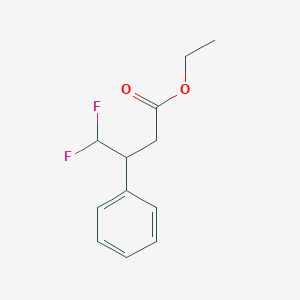
2,4-D morpholine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-D morpholine salt is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings. The morpholine salt form enhances the solubility and stability of the herbicide, making it more efficient for application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D morpholine salt typically involves the reaction of 2,4-dichlorophenoxyacetic acid with morpholine. The reaction is carried out in an aqueous medium, where the acid and morpholine are mixed in stoichiometric amounts. The reaction proceeds at room temperature, and the product is isolated by evaporating the water and crystallizing the salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous mixing of 2,4-dichlorophenoxyacetic acid and morpholine in large reactors. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product. Quality control measures are implemented to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-D morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,4-D morpholine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
Industry: Employed in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2,4-D morpholine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D morpholine salt.
2,4-D Amine Salt: Another derivative of 2,4-dichlorophenoxyacetic acid with similar herbicidal properties.
2,4-D Ester: An ester form of 2,4-dichlorophenoxyacetic acid used in different formulations.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other forms of 2,4-dichlorophenoxyacetic acid. This makes it more effective in certain applications, particularly in aqueous environments.
Propriétés
Numéro CAS |
6365-73-7 |
|---|---|
Formule moléculaire |
C12H15Cl2NO4 |
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;morpholine |
InChI |
InChI=1S/C8H6Cl2O3.C4H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-6-4-2-5-1/h1-3H,4H2,(H,11,12);5H,1-4H2 |
Clé InChI |
AWSZYICLVRPWQB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



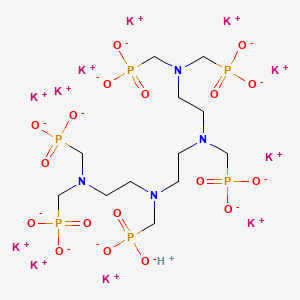
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
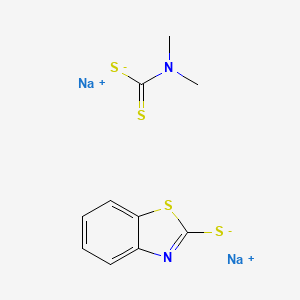

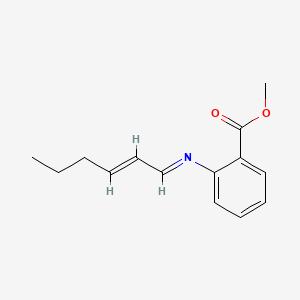
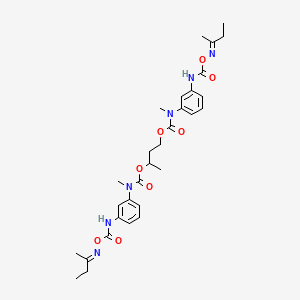
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)


